![molecular formula C9H15NO B14336320 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol CAS No. 105731-48-4](/img/structure/B14336320.png)
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of suitable precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its use as an intermediate in the synthesis of carbocyclic nucleosides.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
Uniqueness
3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
105731-48-4 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-hydroxy-3,3-dimethyl-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C9H15NO/c1-9(2)7-3-5-8(6-4-7)10(9)11/h3,5,7-8,11H,4,6H2,1-2H3 |
Clave InChI |
VFNJNTQQUAWSLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(N1O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


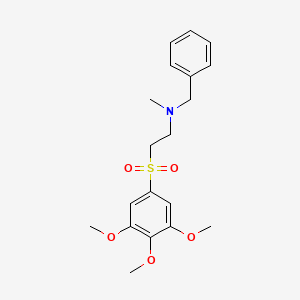

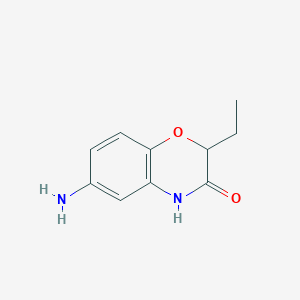
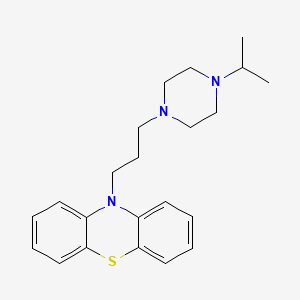

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

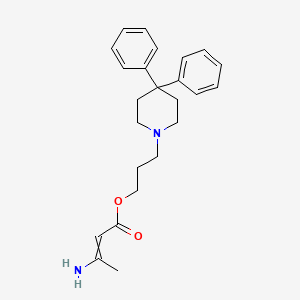


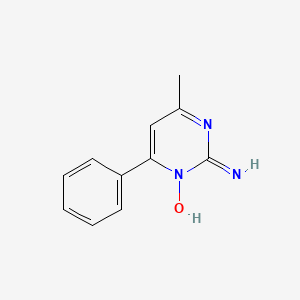

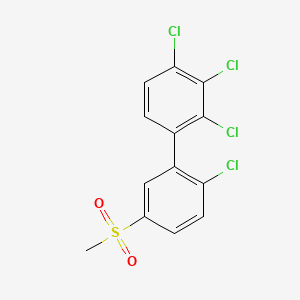
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
